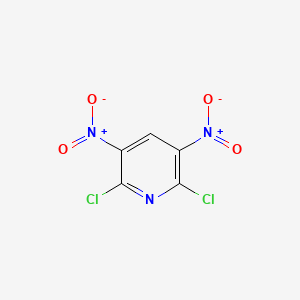
2,6-Dichloro-3,5-dinitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,5-dinitropyridine is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dinitropyridine typically involves the nitration of 2,6-dichloropyridine. The process begins with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form pyridine N-oxide derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Major Products:
Amino Derivatives: Formed by the reduction of nitro groups.
Substituted Pyridines: Formed by nucleophilic substitution of chlorine atoms.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3,5-dinitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and energetic materials.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparación Con Compuestos Similares
2,4,6-Triamino-3,5-dinitropyridine-1-oxide: Similar in structure but with additional amino groups, leading to different reactivity and applications.
4-Amino-2,6-dichloropyridine: Lacks nitro groups, resulting in different chemical properties and uses.
Propiedades
Fórmula molecular |
C5HCl2N3O4 |
|---|---|
Peso molecular |
237.98 g/mol |
Nombre IUPAC |
2,6-dichloro-3,5-dinitropyridine |
InChI |
InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H |
Clave InChI |
FMDQMILDRPQMFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















